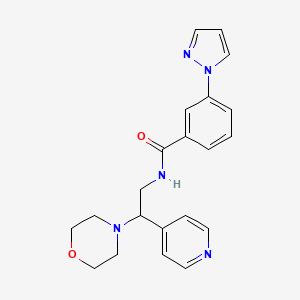![molecular formula C16H24N2O2S B4257329 (3S*,4S*)-1-[4-(methylthio)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B4257329.png)
(3S*,4S*)-1-[4-(methylthio)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol
説明
(3S*,4S*)-1-[4-(methylthio)benzyl]-4-(4-morpholinyl)-3-pyrrolidinol, commonly known as SMM-189, is a small molecule drug that has gained significant attention in the field of scientific research. SMM-189 has been found to have potential therapeutic effects for various diseases, including cancer, inflammation, and neurological disorders.
作用機序
The mechanism of action of SMM-189 is not fully understood. However, studies have shown that SMM-189 can inhibit the activity of the enzyme protein arginine methyltransferase 5 (PRMT5). PRMT5 is involved in various cellular processes, including gene expression, RNA splicing, and DNA repair. Inhibition of PRMT5 by SMM-189 can lead to the dysregulation of these processes, resulting in the therapeutic effects of SMM-189.
Biochemical and Physiological Effects:
SMM-189 has been found to have various biochemical and physiological effects. Studies have shown that SMM-189 can induce apoptosis, cell cycle arrest, and autophagy in cancer cells. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, SMM-189 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the advantages of SMM-189 is its potential therapeutic effects for various diseases. It has been found to be effective in inhibiting the growth of cancer cells, reducing inflammation, and protecting against neurodegenerative diseases. However, one of the limitations of SMM-189 is its low yield during the synthesis process, which can make it difficult to obtain large quantities for experiments.
将来の方向性
There are several future directions for the research on SMM-189. One potential direction is to explore its therapeutic effects in other diseases, such as cardiovascular diseases and autoimmune disorders. Another direction is to investigate its mechanism of action in more detail, including its effects on gene expression and RNA splicing. Additionally, further research is needed to optimize the synthesis process of SMM-189 to increase its yield and availability for experiments.
Conclusion:
SMM-189 is a small molecule drug that has shown potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. Its mechanism of action involves the inhibition of the enzyme PRMT5, which is involved in various cellular processes. SMM-189 has various biochemical and physiological effects, including inducing apoptosis, cell cycle arrest, and autophagy in cancer cells, reducing inflammation, and protecting against neurodegenerative diseases. Although SMM-189 has some limitations, such as its low yield during the synthesis process, it has several future directions for research, including exploring its therapeutic effects in other diseases and investigating its mechanism of action in more detail.
科学的研究の応用
SMM-189 has shown potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. Studies have shown that SMM-189 can inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, SMM-189 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
特性
IUPAC Name |
(3S,4S)-1-[(4-methylsulfanylphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-21-14-4-2-13(3-5-14)10-17-11-15(16(19)12-17)18-6-8-20-9-7-18/h2-5,15-16,19H,6-12H2,1H3/t15-,16-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGJKLJEWYSUFF-HOTGVXAUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CN2CC(C(C2)O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=CC=C(C=C1)CN2C[C@@H]([C@H](C2)O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-{1-[(3-cyclohexyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}-N-(3-pyridinylmethyl)propanamide](/img/structure/B4257252.png)
![N-[2-(1H-imidazol-4-yl)ethyl]-3-(1,2-oxazinan-2-yl)propanamide](/img/structure/B4257257.png)
![N-[(8-methylimidazo[1,2-a]pyridin-3-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B4257263.png)
![1-[1-({1-[2-(trifluoromethyl)benzyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol trifluoroacetate (salt)](/img/structure/B4257270.png)
![4-(benzyloxy)-1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperidine](/img/structure/B4257274.png)
![6-(1-azepanyl)-N-methyl-N-(2-pyrazinylmethyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4257284.png)

![N-[2-(5-methyl-2-thienyl)ethyl]-1-[3-(4-morpholinyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B4257294.png)
![3-(3-fluorophenyl)-4-[4-(1H-tetrazol-1-ylmethyl)benzoyl]piperazin-2-one](/img/structure/B4257307.png)
![(3R*,4R*)-1-{[1-(5-chloro-2-pyridinyl)-1H-pyrrol-2-yl]methyl}-4-(4-methyl-1-piperazinyl)-3-piperidinol](/img/structure/B4257323.png)
![ethyl 4-(3-fluorobenzyl)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4257325.png)
![N-(3,5-dimethylphenyl)-N'-[3-(4-methyl-1H-pyrazol-1-yl)propyl]malonamide](/img/structure/B4257336.png)

![1-[3-(2-oxo-1-pyrrolidinyl)propyl]-5-(4-thiomorpholinylcarbonyl)-2-piperidinone](/img/structure/B4257365.png)